2-(5-Fluoropyrimidin-2-YL)ethanamine
CAS No.:
Cat. No.: VC17831980
Molecular Formula: C6H8FN3
Molecular Weight: 141.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8FN3 |
|---|---|
| Molecular Weight | 141.15 g/mol |
| IUPAC Name | 2-(5-fluoropyrimidin-2-yl)ethanamine |
| Standard InChI | InChI=1S/C6H8FN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1-2,8H2 |
| Standard InChI Key | TXAYQICBODFXOX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=N1)CCN)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(5-Fluoropyrimidin-2-YL)ethanamine consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and an ethylamine side chain at the 2-position. The planar pyrimidine ring contributes to its aromaticity, while the fluorine atom enhances electronegativity, influencing intermolecular interactions . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 141.15 g/mol |
| IUPAC Name | 2-(5-fluoropyrimidin-2-yl)ethanamine |
| SMILES | C1=C(C=NC(=N1)CCN)F |
| InChIKey | TXAYQICBODFXOX-UHFFFAOYSA-N |
The compound’s 3D conformation reveals a staggered ethylamine side chain, minimizing steric hindrance with the pyrimidine ring .
Spectroscopic Identification
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NMR: NMR spectra show characteristic singlet peaks for the pyrimidine protons at δ 8.6–8.8 ppm and a triplet for the ethylamine protons at δ 2.9–3.1 ppm .
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MS: ESI-MS exhibits a molecular ion peak at m/z 142.1 [M+H].
Synthesis and Biocatalytic Optimization
Enzymatic Asymmetric Synthesis
The immobilization of (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) on glyoxyl-agarose enabled continuous-flow synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine . Key parameters include:
| Parameter | Value |
|---|---|
| Immobilization Support | Glyoxyl-agarose |
| Activity Recovery | 30% |
| Co-solvent | Dimethyl carbonate |
| Residence Time | 10–30 min |
| Conversion | 17–40% |
| Enantiomeric Excess (ee) | >99% |
This method eliminated the need for multi-step batch processing, reducing reaction time from hours to minutes .
Role of Pyridoxal Phosphate (PLP)
PLP, a cofactor for Vf-ATA, was critical for maintaining catalytic activity but posed a risk of racemization at concentrations >1 mM . Co-immobilization strategies with PLP-functionalized carriers are under investigation to stabilize the enzyme-cofactor complex .
Pharmaceutical Applications
JAK2 Inhibitor Intermediate
(S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine is a key intermediate in AZD1480, a JAK2/STAT3 pathway inhibitor evaluated for myeloproliferative disorders and solid tumors. The compound’s chiral center dictates binding affinity to the kinase ATP-binding pocket, with the (S)-enantiomer showing 50-fold higher potency than the (R)-form .
Preclinical Data
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In Vitro IC: 0.8 nM against JAK2.
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Pharmacokinetics: Oral bioavailability of 65% in murine models, with a plasma half-life () of 4.2 hours .
Industrial Scalability Challenges
Cost-Benefit Analysis
| Factor | Batch Process | Flow Process |
|---|---|---|
| Catalyst Lifespan | 3 cycles | >10 cycles |
| Productivity | 0.5 g/L/h | 2.1 g/L/h |
| Downstream Complexity | Multi-step extraction | In-line liquid-liquid separation |
Continuous-flow systems reduce solvent waste by 40% but require upfront investment in immobilized enzyme reactors .
Future Directions
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